4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(4-propan-2-ylphenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12(2)14-5-3-13(4-6-14)11-17-15-7-9-16-10-8-15;/h3-6,12,15-16H,7-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAWLZPRXLJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-12-4 | |
| Record name | Piperidine, 4-[[4-(1-methylethyl)phenyl]methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of 4-Hydroxypiperidine with 4-Isopropylbenzyl Chloride
A common approach is the nucleophilic substitution of a 4-hydroxypiperidine intermediate with 4-isopropylbenzyl chloride under basic conditions:
- Step 1: Synthesis or procurement of 4-hydroxypiperidine as the nucleophile.
- Step 2: Reaction with 4-isopropylbenzyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Step 3: Use of a base such as triethylamine or potassium carbonate to deprotonate the hydroxyl group, facilitating nucleophilic attack on the benzyl chloride.
- Step 4: Isolation of the ether product, 4-[(4-isopropylbenzyl)oxy]piperidine.
- Step 5: Conversion to the hydrochloride salt by treatment with ethanolic hydrogen chloride or gaseous HCl in an appropriate solvent.
This method is supported by analogous procedures described in patent literature for related piperidine derivatives, where benzyl halides are reacted with piperidine derivatives under basic conditions to form substituted ethers or amines, followed by acidification to yield hydrochloride salts.
Alternative Route via Urea Derivatives and Subsequent Reduction
Some patents describe the preparation of piperidine derivatives through urea intermediates followed by reduction:
- Formation of 4-benzoylureidopiperidine intermediates.
- Alkylation with 4-isopropylbenzyl chloride in the presence of triethylamine and DMF at room temperature.
- Isolation of the alkylated urea derivative.
- Reduction of the urea to the corresponding piperidine derivative using sodium borohydride in isopropyl alcohol.
- Acidification to form the hydrochloride salt.
Data Table: Summary of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 4-Hydroxypiperidine + 4-isopropylbenzyl chloride, base (e.g., triethylamine), DMF or THF | 4-[(4-Isopropylbenzyl)oxy]piperidine | Base deprotonates hydroxyl for substitution |
| 2 | Salt formation | Ethanolic HCl or gaseous HCl | 4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride | Improves stability and solubility |
| 3 | Alkylation of urea intermediate | 4-Benzoylureidopiperidine + 4-isopropylbenzyl chloride, triethylamine, DMF | Alkylated urea derivative | Alternative route via urea intermediate |
| 4 | Reduction | Sodium borohydride, isopropyl alcohol | Piperidine derivative | Converts urea to piperidine |
| 5 | Salt formation | Ethanolic HCl | Hydrochloride salt | Final step for pharmaceutical form |
| 6 | Indium-mediated acylation and hydrogenation | 4-Phenylpyridine + acid anhydride + indium metal; hydrogenation with Pd/H2 | 4-Aryl 4-acyl piperidine derivatives | Adaptable method for 4-substituted piperidines |
Research Findings and Notes
- The nucleophilic substitution approach is the most straightforward and widely used for synthesizing 4-[(4-isopropylbenzyl)oxy]piperidine derivatives, with high yields and reproducibility.
- The use of triethylamine as a base and DMF as a solvent is common to facilitate the reaction and solubilize reagents.
- Conversion to hydrochloride salts is typically achieved by treatment with ethanolic hydrogen chloride, which precipitates the salt as a stable solid suitable for pharmaceutical applications.
- The urea intermediate route allows for structural diversification but involves additional synthetic steps and reduction.
- Indium-mediated acylation and catalytic hydrogenation provide a novel, metal-mediated synthetic strategy for related 4-substituted piperidines, offering potential for scale-up and functional group tolerance.
- Analytical data such as melting points and elemental analysis reported for related compounds confirm the identity and purity of synthesized hydrochloride salts.
Chemical Reactions Analysis
4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous ethanol, methanol, dichloromethane
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H24ClNO
- Molecular Weight : 269.81 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with a 4-isopropylbenzyl ether group, which contributes to its unique reactivity and biological interactions.
Organic Chemistry
4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Biological Research
The compound is studied for its interactions with biological systems, particularly its effects on various receptors and enzymes:
- Receptor Interaction : Research indicates that it may interact with neurotransmitter systems, influencing mood and cognitive functions. Piperidine derivatives are often explored for their ability to modulate dopamine and serotonin receptors, which are significant in treating psychiatric disorders.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This modulation occurs through signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression.
Pharmaceutical Applications
Ongoing research is investigating the therapeutic potential of this compound:
- Psychotropic Activity : Similar compounds have shown promise as antidepressants due to their specific inhibitory effects on serotonin reuptake mechanisms . This suggests potential applications in treating mood disorders.
- Neuropharmacology : The compound's structural features suggest possible neuroprotective effects, which could be beneficial in developing treatments for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Studies : In vitro studies have demonstrated that piperidine derivatives can trigger apoptosis in various cancer cell lines through modulation of key signaling pathways.
- Neuropharmacological Effects : Animal models have shown that compounds similar to this compound can significantly affect behavior and cognitive functions, indicating potential for further exploration in psychiatric therapies.
- Pharmaceutical Development : Ongoing research into new formulations incorporating this compound aims to enhance therapeutic efficacy while minimizing side effects associated with existing treatments for depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride
- CAS No.: 1220033-15-7
- Molecular Formula: C₁₅H₂₄ClNO
- Molecular Weight : 269.81 g/mol
- Purity : ≥95%
- Storage: Room temperature (long-term stability noted) .
Applications :
Primarily utilized as an intermediate in organic synthesis and pharmaceutical research, particularly for drug development and biological activity studies. Its piperidine core and benzyl ether linkage contribute to its versatility in medicinal chemistry .
Synthesis :
Prepared via reaction of 4-isopropylbenzyl chloride with piperidine derivatives, followed by hydrochloride salt formation in acidic conditions .
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Research Findings
Structural and Electronic Effects
- Substituent Impact: The 4-isopropyl group in the target compound provides steric bulk and moderate lipophilicity, balancing solubility and membrane permeability. Nitro groups (e.g., in 4-(4-Nitrophenyl)piperidine HCl) introduce strong electron-withdrawing effects, which may stabilize negative charges in active sites but increase metabolic instability .
Biological Activity
4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its structural features and potential biological activities. This compound is a derivative of piperidine, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H22ClN, indicating the presence of a piperidine ring substituted with a 4-isopropylbenzyl ether group. This unique structure is believed to influence its interaction with various biological targets.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with neurotransmitter systems, particularly in the central nervous system (CNS). The piperidine moiety often engages in interactions with receptors and enzymes, potentially modulating their activity and influencing signaling pathways related to mood regulation, cognition, and pain perception.
Biological Activity
Research has highlighted several areas where this compound exhibits biological activity:
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride | Methoxy-substituted piperidine | Neuroactive, potential AChE inhibitor |
| 4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride | Chlorine-substituted piperidine | Antimicrobial activity |
| 1-(3-n-butoxypropyl)-piperidine | Butoxy-substituted piperidine | Immunostimulatory effects |
This table illustrates how variations in substituents on the piperidine ring can lead to different biological activities.
Case Studies
Several studies have explored the pharmacological potential of piperidine derivatives:
- Neuroprotective Studies : A study investigated a series of piperidine derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. Results indicated that certain derivatives significantly reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Efficacy : Another research effort focused on synthesizing new piperidine derivatives and evaluating their antimicrobial properties. Some compounds demonstrated strong inhibitory effects against Salmonella typhi, highlighting the potential of these derivatives as novel antibacterial agents .
- Enzyme Inhibition Research : A study evaluating various piperidine compounds found that several exhibited significant AChE inhibition, with IC50 values comparable to established inhibitors. This positions them as candidates for further development in treating cognitive impairments associated with Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
